N-(2-cyclopropyl-1H-benzimidazol-5-yl)thiophene-2-carboxamide is a novel compound that has garnered attention due to its potential pharmacological applications, particularly as a therapeutic agent. This compound belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities, including anti-inflammatory and analgesic effects. The structure features a benzimidazole ring fused with a thiophene moiety, which is significant for its interaction with biological targets.
This compound can be classified under heterocyclic compounds, specifically those containing nitrogen and sulfur heteroatoms. It is often synthesized through methods involving the reaction of thiophene derivatives with benzimidazole precursors. The classification of this compound aligns with various categories in chemical databases, including the Chemical Abstracts Service and other patent classifications related to medicinal chemistry.
The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)thiophene-2-carboxamide typically involves several key steps:
The synthesis may utilize various reagents such as coupling agents (e.g., EDC, HOBt) and solvents (e.g., DMF, DMSO) under controlled temperatures to optimize yield. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the final product.
The molecular structure of N-(2-cyclopropyl-1H-benzimidazol-5-yl)thiophene-2-carboxamide can be represented as follows:
This indicates that the compound consists of 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom.
The molecular weight is approximately 258.34 g/mol. The compound's structural features include a cyclopropyl group attached to a benzimidazole ring, which enhances its biological activity through specific interactions with target proteins.
N-(2-cyclopropyl-1H-benzimidazol-5-yl)thiophene-2-carboxamide can undergo various chemical reactions:
These reactions are crucial for modifying the compound's properties to enhance its pharmacological profile or to explore structure-activity relationships.
The mechanism of action for N-(2-cyclopropyl-1H-benzimidazol-5-yl)thiophene-2-carboxamide is primarily associated with its interaction with specific biological targets such as enzymes or receptors involved in pain pathways.
Research indicates that compounds similar to this one exhibit antagonistic activity against TRPM8 channels, which are implicated in cold sensation and pain modulation. This suggests potential applications in treating neuropathic pain conditions.
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into its thermal stability and phase transitions.
N-(2-cyclopropyl-1H-benzimidazol-5-yl)thiophene-2-carboxamide shows promise in various scientific applications:
The strategic fusion of benzimidazole and thiophene carboxamide scaffolds creates a hybrid pharmacophore with enhanced target engagement capabilities. Benzimidazole, a nitrogen-containing bicyclic heterocycle, is classified as a "privileged scaffold" due to its proven versatility in binding diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions [4] [5]. This nucleus features hydrogen bond donor (N-H) and acceptor (imine nitrogen) sites that facilitate critical interactions with enzymatic binding pockets. The 5-position modification with a carboxamide linker enables precise vectoring of the thiophene moiety toward complementary regions within target proteins [5].
Thiophene, a sulfur-containing heterocycle, contributes enhanced electron density and metabolic resistance compared to phenyl rings while maintaining comparable planarity and geometry [9]. Computational analyses reveal that the carboxamide bridge (-C(O)NH-) adopts a near-planar conformation that optimally orients the thiophene ring relative to the benzimidazole core, enabling simultaneous engagement with distinct binding subsites. This hybridization strategy leverages the benzimidazole's affinity for nucleotide-binding folds (common in kinases and hydrolases) and the thiophene's capacity for hydrophobic pocket penetration, yielding a synergistic pharmacophoric profile [4] [8].
Table 1: Key Physicochemical Properties of Hybrid Components
| Scaffold | LogP Contribution | H-Bond Donors | H-Bond Acceptors | Molecular Footprint (Ų) |
|---|---|---|---|---|
| Benzimidazole | 1.2–1.8 | 1 (N-H) | 2 (ring N) | 38–42 |
| Thiophene | 1.0–1.5 | 0 | 1 (S) | 28–32 |
| Carboxamide | -0.5–0.3 | 1 (N-H) | 2 (C=O) | 18–22 |
The compound’s molecular architecture exhibits high complementarity to soluble epoxide hydrolase (sEH), an enzyme regulating inflammation and pain pathways through epoxy fatty acid metabolism. Structure-activity relationship analysis confirms that the benzimidazole-thiophene carboxamide framework satisfies three critical pharmacophoric requirements for sEH inhibition: (1) a hydrogen bond donor-acceptor pair (benzimidazole N-H and C=N) targeting catalytic tyrosine residues, (2) an aromatic system (thiophene) occupying the hydrophobic leucine pocket, and (3) a directional carboxamide linker positioning these elements at 8.2–8.5Å distance – matching sEH's catalytic triad geometry [8].
Pharmacophore modeling identifies electrostatic potential mapping alignment between the compound’s electron-deficient thiophene ring and sEH’s oxyanion hole, facilitating transition-state stabilization during substrate hydrolysis. Molecular dynamics simulations reveal that the cyclopropyl substituent at N2 induces a 15° benzimidazole ring tilt, optimally projecting the 5-carboxamide toward the enzyme’s nucleophilic aspartate residue (Asp333). This positioning mimics natural substrate orientation while resisting proteolytic cleavage, a key advantage over peptide-based inhibitors [8].
Table 2: Pharmacophore Feature Alignment with sEH Binding Pocket
| Pharmacophore Feature | Compound Group | sEH Residue | Interaction Type | Distance (Å) |
|---|---|---|---|---|
| H-Bond Donor | Benzimidazole N-H | Tyr466 | Hydrogen bond | 2.1 ± 0.3 |
| H-Bond Acceptor | Benzimidazole C3=N | Gln384 | Water-mediated H-bond | 3.0 ± 0.4 |
| Hydrophobic | Thiophene ring | Leu408/Lys495 | π-alkyl | 3.8 ± 0.6 |
| Electrophile | Carboxamide carbonyl | Asp333 | Transition-state mimic | 2.9 ± 0.2 |
The cyclopropyl moiety at N2 of the benzimidazole ring exemplifies non-classical bioisosteric optimization for enhanced pharmacokinetics. Replacing conventional alkyl groups (methyl, ethyl) with cyclopropyl achieves three strategic objectives: (1) metabolic deactivation of cytochrome P450 oxidation pathways, (2) conformational restriction for target affinity preservation, and (3) lipophilicity modulation (LogP reduction by 0.3–0.5 units) [2] [9].
Cyclopropyl’s high bond strength (∼90 kcal/mol) and ring strain impede enzymatic oxidation, reducing clearance by hepatic CYP3A4 by >60% compared to linear alkyl analogs. This modification specifically blocks ω- and ω-1 hydroxylation pathways responsible for generating inactive carboxylic acid metabolites. Additionally, cyclopropyl’s sp³-hybridized carbon creates a defined steric boundary that prevents undesirable N-glucuronidation while maintaining optimal solubility (measured LogS = -4.2) [2]. Bioisosteric mapping confirms cyclopropyl occupies a "sweet spot" in steric/electronic space – its van der Waals volume (27 ų) and dipole moment (0.22 D) closely match isopropyl groups while providing superior metabolic resistance.
Table 3: Bioisosteric Comparison of Benzimidazole N2 Substituents
| Substituent | Van der Waals Volume (ų) | CYP3A4 Oxidation Rate (nmol/min/mg) | sEH IC50 Shift (Fold) | Plasma Stability (t1/2, h) |
|---|---|---|---|---|
| Methyl | 20.4 | 8.7 ± 1.2 | 1.0 (ref) | 1.8 ± 0.4 |
| Ethyl | 33.7 | 6.9 ± 0.9 | 0.8 | 2.5 ± 0.6 |
| Isopropyl | 45.2 | 4.1 ± 0.7 | 1.2 | 4.3 ± 0.9 |
| Cyclopropyl | 27.1 | 1.4 ± 0.3 | 0.9 | 8.7 ± 1.2 |
| Cyclobutyl | 38.5 | 2.8 ± 0.5 | 1.6 | 6.1 ± 0.8 |
The cyclopropyl group imposes significant torsional constraints that optimize binding entropy and binding site occupancy. Quantum mechanical calculations (B3LYP/6-31G*) reveal that cyclopropyl substitution increases the rotational barrier of the benzimidazole-thiophene bond by 3.2 kcal/mol compared to N-methyl analogs, effectively freezing the carboxamide linker in a target-compatible conformation [2]. This pre-organization reduces the entropic penalty of binding by ∼1.8 kcal/mol, translating to 15-fold affinity enhancement for sEH.
X-ray crystallography of analogous complexes demonstrates that cyclopropyl’s puckered structure fills a 25 ų hydrophobic subpocket adjacent to the catalytic groove, displacing ordered water molecules (ΔGdesolv = +2.4 kcal/mol). The cyclopropyl C-H bonds engage in non-classical hydrogen bonding with carbonyl oxygens (Gly334 backbone) at 2.5–2.7Å distances, contributing an additional ∼0.6 kcal/mol stabilization. Molecular dynamics confirm the cyclopropyl ring reduces benzimidazole fluctuations (RMSF decrease from 1.1Å to 0.6Å) during enzyme binding, maintaining optimal hydrogen bonding geometry with catalytic residues for >90% of simulation time [2] [4].
The compound’s conformational rigidity specifically blocks metabolic activation pathways. Unlike flexible alkyl chains, cyclopropyl cannot adopt the U-shaped conformation required for P450-mediated oxidation at the benzylic position. This geometric constraint, combined with cyclopropyl’s inherently low C-H bond dissociation energy (94 kcal/mol vs. 100 kcal/mol for methyl), provides dual protection against oxidative metabolism while preserving electronic compatibility with the target binding site [2] [9].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0